Methanesulfonate

Übersicht

Beschreibung

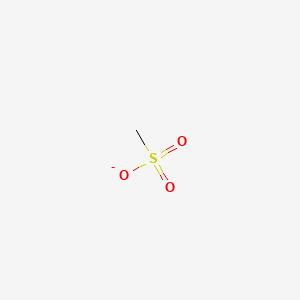

Methanesulfonate is a 1,1-diunsubstituted alkanesulfonate that is the conjugate base of methanesulfonic acid. It is a conjugate base of a methanesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrolytes in Energy Storage

Methanesulfonic acid is utilized as an electrolyte in electrochemical systems due to its high solubility, conductivity, and electrochemical stability. MSA-based electrolytes are particularly beneficial in:

- Redox Flow Batteries (RFBs) : MSA offers a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid, enhancing the safety profile of energy storage systems .

- Electrodeposition Processes : MSA is employed in the electrodeposition of tin-lead solder for electronics and high-speed plating of tin on steel plates used in food cans. These processes benefit from MSA's ability to provide a stable and effective plating environment .

Table 1: Comparison of MSA with Traditional Electrolytes

| Property | Methanesulfonic Acid | Fluoroboric Acid | Fluorosilicic Acid |

|---|---|---|---|

| Solubility | High | Moderate | Moderate |

| Conductivity | High | High | High |

| Environmental Safety | Safer | Less safe | Less safe |

| Application | Electroplating, RFBs | Electroplating | Electroplating |

Pharmaceutical Applications

Formation of Sulfonate Esters

Methanesulfonic acid serves as a precursor for the synthesis of methyl methanesulfonate (MMS), which is used in pharmaceutical manufacturing. MMS acts as a reagent in alkylation and esterification reactions, facilitating the modification of active pharmaceutical ingredients (APIs) .

- Regulatory Concerns : The presence of sulfonate esters raises regulatory issues regarding potential genotoxic impurities. Research indicates that conditions such as temperature and the presence of bases can significantly influence the formation of these esters, allowing for better control during API processing .

Table 2: Conditions Affecting MMS Formation

| Condition | Effect on MMS Formation |

|---|---|

| Temperature | Lower temperatures reduce formation |

| Water Presence | Increased water content enhances formation |

| Base Addition | Excess base prevents formation |

Environmental Remediation

Wastewater Treatment

Recent studies have highlighted the potential of methanesulfonic acid in wastewater treatment processes. Its ability to form complexes with various ions facilitates the extraction and recovery of valuable metals from wastewater streams .

- Reactive Extraction Techniques : The complexation between methanesulfonic acid and other compounds has shown promise in enhancing extraction efficiencies, thereby contributing to more sustainable metal recovery methods .

Toxicological Studies

Carcinogenic Potential

While this compound compounds like methyl this compound are useful in various applications, they also pose health risks. Research has classified methyl this compound as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Methanesulfonate esters (mesylates) are pivotal in nucleophilic substitution (Sₙ2) reactions due to the excellent leaving-group ability of the mesylate anion (CH₃SO₃⁻).

-

Example Reaction :

Formation of methyl this compound (MMS) via acid-catalyzed esterification:Under anhydrous conditions with 1 M methanesulfonic acid (MSA) in methanol, MMS formation peaks at 0.35% yield at 70°C .

-

Effect of Base :

Adding 2,6-lutidine (a weak base) reduces MMS formation by neutralizing excess acid, suppressing protonation of the sulfonate anion and limiting esterification .

Table 1: Rate Constants for MMS Formation in Methanol

| Temperature (°C) | Rate Constant (h⁻¹) |

|---|---|

| 40 | 0.008 |

| 60 | 0.022 |

| 70 | 0.035 |

Elimination Reactions

This compound esters undergo base-induced elimination to form alkenes or alkynes.

-

Example Reaction :

But-3-yn-1-yl this compound eliminates in the presence of NaH to yield but-3-yne:

Oxidation Reactions

This compound salts react with hydroxyl radicals (- OH) in atmospheric aerosols, leading to fragmentation:

-

Heterogeneous Oxidation :

Sodium this compound (CH₃SO₃Na) reacts with - OH at 90% relative humidity, producing formaldehyde (HCHO) and sulfite radicals (SO₃- ⁻) :The effective OH uptake coefficient for CH₃SO₃Na is 0.20 ± 0.06, slower than free MSA (0.45 ± 0.14) due to water-layer shielding .

Table 2: OH Oxidation Kinetics

| Compound | Effective OH Uptake Coefficient |

|---|---|

| MSA | 0.45 ± 0.14 |

| Sodium this compound | 0.20 ± 0.06 |

Alkylation Reactions

This compound esters act as alkylating agents in biochemical systems:

-

DNA Alkylation :

Ethyl this compound (EMS) transfers ethyl groups to guanine bases in DNA, forming O⁶-ethylguanine adducts, which induce mutations .

Table 3: Mutagenic Activity of EMS

| Organism | Mutation Frequency (per 10⁶ cells) |

|---|---|

| Drosophila | 12.3 |

| Human lymphocytes | 8.7 |

Solvolysis Reactions

This compound esters hydrolyze in aqueous or alcoholic media via Sₙ1 or Sₙ2 mechanisms:

-

Kinetic Study :

Solvolysis of methyl this compound in methanol follows first-order kinetics with an activation energy () of 85.6 kJ/mol .

Table 4: Solvolysis Rate Constants

| Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|

| Methanol | 60 | 1.2 × 10⁻⁴ |

| Ethanol | 70 | 3.8 × 10⁻⁴ |

Coordination with Metal Ions

Methanesulfonic acid (MSA) dissolves metal salts efficiently, forming stable complexes:

-

Electroplating Applications :

MSA-based electrolytes enable high-concentration Sn²⁺ and Pb²⁺ solutions for tin-lead alloy electrodeposition, replacing toxic fluoroboric acid .

Radical Chain Reactions

Sulfite radicals (SO₃- ⁻) from this compound oxidation initiate chain reactions in aerosols:

Eigenschaften

CAS-Nummer |

16053-58-0 |

|---|---|

Molekularformel |

CH3O3S- |

Molekulargewicht |

95.1 g/mol |

IUPAC-Name |

methanesulfonate |

InChI |

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1 |

InChI-Schlüssel |

AFVFQIVMOAPDHO-UHFFFAOYSA-M |

SMILES |

CS(=O)(=O)[O-] |

Kanonische SMILES |

CS(=O)(=O)[O-] |

Synonyme |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.